molecular formula C8H6F3N3O3 B1456753 3-nitro-5-(trifluoromethyl)benzohydrazide CAS No. 22227-34-5

3-nitro-5-(trifluoromethyl)benzohydrazide

Cat. No.: B1456753
CAS No.: 22227-34-5
M. Wt: 249.15 g/mol
InChI Key: VXKMHWFQNXKKGE-UHFFFAOYSA-N
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Description

3-nitro-5-(trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H6F3N3O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a hydrazide group, and the benzene ring is substituted with nitro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Safety measures are crucial due to the handling of strong acids and reactive fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-nitro-5-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups enhance its reactivity, allowing it to interact with enzymes and receptors. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-5-(trifluoromethyl)benzohydrazide is unique due to the presence of both nitro and trifluoromethyl groups, which impart specific electronic and steric effects. These effects enhance its reactivity and make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O3/c9-8(10,11)5-1-4(7(15)13-12)2-6(3-5)14(16)17/h1-3H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKMHWFQNXKKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 3-nitro-5-(trifluoromethyl)benzoate (20 g, 80 mmol) and hydrazine hydrate (5.56 mL, 96 mmol) in MeOH (100 mL) was stirred for 16 h at 25° C. Then the solvent was concentrated to yield an off white solid of 3-nitro-5-(trifluoromethyl)benzohydrazide (20 g, 72.2 mmol, 90% yield): 1H NMR (400 MHz, CD3OD) δ 8.89 (s, 1H), 8.65 (s, 1H), 8.50 (s, 1H); ES-LCMS m/z 250 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.56 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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